イソボルニルアセテート

概要

説明

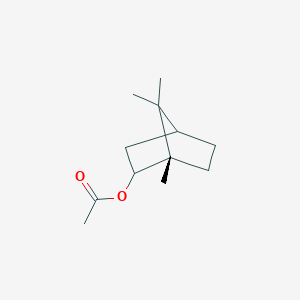

Isobornyl acetate: is an organic compound with the molecular formula C12H20O2 . It is a bicyclic ester derived from acetic acid and a bicyclo[2.2.1]heptane derivative. This compound is known for its unique structure and is commonly used in various industrial and scientific applications.

科学的研究の応用

Isobornyl acetate has a wide range of applications in scientific research:

Chemistry: Used as a starting material or intermediate in organic synthesis.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a fragrance ingredient in pharmaceuticals.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

作用機序

Target of Action

Isobornyl acetate primarily targets microorganisms such as bacteria, fungi, and viruses . It also targets the olfactory receptors in insects, specifically the male Asian long-horned beetles, acting as a pheromone to attract them for monitoring or control purposes .

Mode of Action

Isobornyl acetate interacts with its targets primarily through its antimicrobial properties. It inhibits the growth of bacteria, fungi, and viruses . In the case of insects, it mimics the female beetle’s sex attractant, luring the males to a specific location .

Biochemical Pathways

The biochemical pathways affected by isobornyl acetate are those related to microbial growth and reproduction. By inhibiting these pathways, it prevents the proliferation of harmful microorganisms . The specific pathways and their downstream effects are still under investigation.

Pharmacokinetics

It is known that the compound is insoluble in water but soluble in organic solvents and oils . This solubility profile may influence its bioavailability and distribution within the body or environment.

Result of Action

The primary result of isobornyl acetate’s action is the inhibition of microbial growth, leading to a reduction in the population of harmful microorganisms . In the context of its use as an insect pheromone, it leads to the attraction of male Asian long-horned beetles, aiding in their monitoring or control .

Action Environment

The action of isobornyl acetate can be influenced by various environmental factors. For instance, its solubility in organic solvents and oils may affect its distribution and efficacy in different environments . Additionally, its flammability should be taken into consideration when assessing its safety and stability .

準備方法

Synthetic Routes and Reaction Conditions: Isobornyl acetate is typically synthesized through an esterification reaction. . The reaction mixture is then neutralized, washed, dried, and distilled to obtain the pure ester.

Industrial Production Methods: Industrial production of exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acetate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Additionally, natural sources such as Canadian hemlock, white fir, and red pine can be used to extract the compound .

化学反応の分析

Types of Reactions: Isobornyl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of new esters or amides.

類似化合物との比較

Isobornyl acetate: A stereoisomer with similar chemical properties but different spatial arrangement.

Bornyl acetate: Another stereoisomer with distinct biological activities.

Isobornyl valerate: A related ester with a valerate group instead of an acetate group.

Uniqueness: Isobornyl acetate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its versatility in various chemical reactions and applications makes it a valuable compound in both research and industry.

生物活性

Isobornyl acetate, a compound widely utilized in the fragrance industry, exhibits notable biological activities, particularly antimicrobial properties. This article explores its biological effects, mechanisms of action, and potential applications based on diverse research findings.

Isobornyl acetate is a synthetic ester derived from isoborneol and acetic acid, characterized by its woody, balsamic scent. It is primarily used in perfumes, cosmetics, and as an insect pheromone in pest control strategies. Its solubility in organic solvents enhances its utility in various formulations.

Antimicrobial Activity

Research indicates that isobornyl acetate possesses significant antimicrobial properties against a variety of pathogens, including bacteria, fungi, and viruses. The following table summarizes key studies highlighting its antimicrobial efficacy:

Case Studies

- Study on MRSA : A study investigated the effects of isobornyl acetate on MRSA, revealing that it not only inhibited bacterial growth but also significantly reduced the virulence factors associated with this pathogen. This finding suggests potential therapeutic applications for isobornyl acetate in treating resistant bacterial infections .

- Antifungal Properties : Another research highlighted its antifungal activity against Candida albicans. Isobornyl acetate was effective in inhibiting the growth of this yeast, which is known for causing infections in immunocompromised individuals .

- Broad-Spectrum Antimicrobial Effects : A comprehensive evaluation demonstrated that isobornyl acetate exhibited activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

The exact mechanisms underlying the antimicrobial effects of isobornyl acetate are not fully elucidated. However, it is hypothesized that the compound disrupts microbial cell membranes or interferes with metabolic processes. Further studies are required to clarify these mechanisms.

Safety and Toxicological Profile

Isobornyl acetate has been assessed for safety across various parameters:

- Genotoxicity : It was found to be non-mutagenic in the Ames test .

- Skin Sensitization : Evaluations indicate no significant concerns regarding skin sensitization under typical usage levels .

- Reproductive and Developmental Toxicity : The calculated Margin of Exposure (MOE) suggests a low risk for reproductive toxicity .

特性

Key on ui mechanism of action |

A possible explanation for the nephrotoxic effects in males but not females is the accumulation of alpha-2u-globulin, a protein in the male rat kidney that appears to lead to renal tubule tumor formation. |

|---|---|

CAS番号 |

125-12-2 |

分子式 |

C12H20O2 |

分子量 |

196.29 g/mol |

IUPAC名 |

[(1S,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate |

InChI |

InChI=1S/C12H20O2/c1-8(13)14-10-7-9-5-6-12(10,4)11(9,2)3/h9-10H,5-7H2,1-4H3/t9-,10+,12-/m1/s1 |

InChIキー |

KGEKLUUHTZCSIP-JFGNBEQYSA-N |

SMILES |

CC(=O)OC1CC2CCC1(C2(C)C)C |

異性体SMILES |

CC(=O)O[C@H]1C[C@H]2CC[C@]1(C2(C)C)C |

正規SMILES |

CC(=O)OC1CC2CCC1(C2(C)C)C |

沸点 |

220-224 °C BP: 227 °C. Specific gravity: 0.979-0.984 at 25 °C |

Color/Form |

Colorless to very pale straw-colored liquid |

密度 |

0.978 at °C 0.979-0.984 |

引火点 |

190 °F (88 °C) /closed cup/ |

melting_point |

29.0 °C |

Key on ui other cas no. |

125-12-2 |

物理的記述 |

Other Solid; Liquid; Dry Powder, Liquid; Liquid, Other Solid Colourless to very pale straw coloured liquid; Camphoraceous, piney, balsamic aroma |

賞味期限 |

Stable under recommended storage conditions. |

溶解性 |

Insoluble in water Soluble in most fixed oils and in mineral oil Soluble in alcohol, fixed oils; slightly soluble in propylene glycol In 70% alcohol, 1:3; slightly soluble in propylene glycol; insoluble in glycerin Soluble in most fixed oils; Slightly soluble in propylene glycol; Insoluble in water, glycerin Soluble (in ethanol) |

同義語 |

isobornyl acetate pichtosin |

蒸気圧 |

0.6 [mmHg] |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。